molecular formula C8H13N3O B1603528 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 757175-70-5

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No. B1603528
CAS RN: 757175-70-5
M. Wt: 167.21 g/mol
InChI Key: ARRIZRNPHNCKOQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole, also known as MPX or MPX-004, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and neuronal survival. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has been shown to bind to the sigma-1 receptor with high affinity, which may result in the modulation of these cellular processes and the promotion of neuroprotection.
Biochemical and Physiological Effects:
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to modulate calcium signaling, neurotransmitter release, and neuronal survival, which may contribute to its neuroprotective effects. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is its lack of selectivity for the sigma-1 receptor, as it has been shown to bind to other proteins as well. This may complicate the interpretation of experimental results and limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. One area of interest is the development of more selective sigma-1 receptor ligands, which may have fewer off-target effects and be more useful in clinical applications. Another area of interest is the investigation of the potential therapeutic applications of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the role of 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole in other cellular processes, such as autophagy and mitochondrial function, warrants further investigation.

Scientific Research Applications

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, neurotransmitter release, and neuronal survival. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRIZRNPHNCKOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610741
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

CAS RN

757175-70-5
Record name 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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